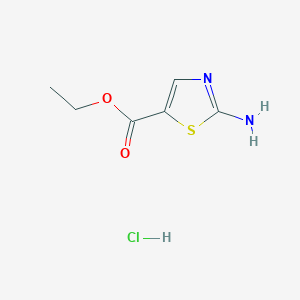

Ethyl 2-aminothiazole-5-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-amino-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-2-10-5(9)4-3-8-6(7)11-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNIBACOPWYWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595997 | |

| Record name | Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162849-96-9 | |

| Record name | Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-aminothiazole-5-carboxylate Hydrochloride: Molecular Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-aminothiazole-5-carboxylate hydrochloride, a key building block in modern medicinal chemistry. We will delve into its molecular characteristics, synthesis, and pivotal role in the development of targeted therapeutics. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering field-proven insights and detailed methodologies.

Core Molecular Attributes: Structure and Weight

This compound is a heterocyclic compound featuring a thiazole ring, which is a common scaffold in many biologically active molecules. The presence of an amino group at the 2-position and an ethyl carboxylate group at the 5-position makes it a versatile intermediate for further chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain synthetic protocols.

The molecular structure of this compound is characterized by the protonation of the thiazole ring nitrogen or the exocyclic amino group, forming an ammonium salt with the chloride counter-ion. This seemingly minor modification significantly impacts the compound's physical and chemical properties compared to its free base form, Ethyl 2-aminothiazole-5-carboxylate.

Below is a table summarizing the key molecular identifiers and properties for both the hydrochloride salt and the free base.

| Property | This compound | Ethyl 2-aminothiazole-5-carboxylate |

| CAS Number | 162849-96-9[1] | 32955-21-8[2] |

| Molecular Formula | C6H9ClN2O2S[1] | C6H8N2O2S[3][4] |

| Molecular Weight | 208.67 g/mol [1] | 172.20 g/mol [3] |

| Canonical SMILES | CCOC(=O)C1=CN=C(S1)N.Cl[1] | CCOC(=O)c1cnc(N)s1 |

| InChI Key | SQNIBACOPWYWND-UHFFFAOYSA-N[1] | VNZXERIGKZNEKB-UHFFFAOYSA-N |

| Appearance | White to yellow or light brown crystal or powder | White to yellow to orange powder to crystal |

| Melting Point | Not explicitly available | 159-163 °C |

Synthesis and Mechanistic Insights

The synthesis of Ethyl 2-aminothiazole-5-carboxylate typically follows the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. This reaction involves the condensation of a α-halocarbonyl compound with a thioamide. In the case of our target molecule, the synthesis often starts from ethyl 3-ethoxyacrylate.

The choice of starting materials and reaction conditions is critical for achieving a high yield and purity. The use of N-bromosuccinimide (NBS) for the in-situ bromination of the acrylate, followed by cyclization with thiourea, is a commonly employed and efficient strategy. The subsequent treatment with a base, such as ammonia, facilitates the final ring closure and work-up.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a synthesized representation of common laboratory procedures and should be performed by qualified personnel in a properly equipped chemical laboratory.[5]

Materials:

-

Ethyl 3-ethoxyacrylate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Dioxane

-

Deionized Water

-

Ammonia solution (20%)

-

Hydrochloric acid (in a suitable solvent like ether or isopropanol)

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve ethyl 3-ethoxyacrylate (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Bromination: Cool the solution to -10 °C using an appropriate cooling bath. Slowly add a solution of N-bromosuccinimide (1.1 equivalents) in the same solvent mixture via the dropping funnel, maintaining the temperature below 0 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Thiazole Ring Formation: To the reaction mixture, add thiourea (1 equivalent) in one portion. Heat the mixture to 80 °C and maintain this temperature for 1 hour.

-

Work-up: Cool the reaction mixture to room temperature. Slowly add ammonia solution to neutralize the reaction mixture and precipitate the product.

-

Isolation of Free Base: Stir the resulting paste at room temperature for 10 minutes, then filter the solid. Wash the filter cake with water and dry under vacuum to obtain Ethyl 2-aminothiazole-5-carboxylate.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Final Product Isolation: Filter the precipitate, wash with the solvent, and dry under vacuum to yield this compound.

Pivotal Role in Drug Discovery and Development

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a crucial starting material for the synthesis of a diverse range of biologically active compounds.

Keystone Intermediate in the Synthesis of Dasatinib

Perhaps the most prominent application of Ethyl 2-aminothiazole-5-carboxylate is its role as a key intermediate in the synthesis of Dasatinib , a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6][7] The synthesis of Dasatinib involves the coupling of the 2-aminothiazole core with other heterocyclic fragments. The ethyl ester group at the 5-position provides a convenient handle for further chemical transformations, such as amide bond formation, which is a critical step in the assembly of the final drug molecule.[7]

Caption: Simplified schematic of Dasatinib synthesis from Ethyl 2-aminothiazole-5-carboxylate.

Scaffold for Novel Kinase Inhibitors and Antimicrobial Agents

Beyond its application in Dasatinib synthesis, the 2-aminothiazole scaffold is actively explored for the development of other kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.[8] The versatility of the amino and carboxylate groups allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Furthermore, derivatives of Ethyl 2-aminothiazole-5-carboxylate have demonstrated promising antimicrobial and antifungal activities.[9][10] The thiazole ring can mimic or interact with biological targets in pathogens, leading to the inhibition of essential cellular processes. Research in this area is ongoing, with the aim of developing new therapeutic agents to combat infectious diseases.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The compound may be light-sensitive and should be stored accordingly.[4]

Conclusion

This compound is a compound of significant interest to the drug discovery and development community. Its well-defined molecular structure and versatile reactivity make it an invaluable building block for the synthesis of a wide array of biologically active molecules, most notably the anticancer drug Dasatinib. A thorough understanding of its synthesis, chemical properties, and safe handling is essential for researchers aiming to leverage this important scaffold in the creation of novel therapeutics. The continued exploration of 2-aminothiazole derivatives promises to yield new and effective treatments for a range of human diseases.

References

-

Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Taylor & Francis Online. (URL: [Link])

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. (URL: [Link])

-

Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate - Optional[1H NMR] - Spectrum. SpectraBase. (URL: [Link])

- The Crucial Role of Ethyl 2-BOC-aminothiazole-5-carboxylate in Cancer Drug Synthesis. [Source Name]. (URL: not provided)

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. (URL: [Link])

-

2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health. (URL: [Link])

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (URL: [Link])

-

This compound 162849-96-9 wiki. Molbase. (URL: [Link])

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Source Name]. (URL: not provided)

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

- Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. [Source Name]. (URL: not provided)

-

Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate - Optional[13C NMR]. SpectraBase. (URL: [Link])

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. (URL: [Link])

- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

Synthesis of some new 5- substituted of. JOCPR. (URL: [Link])

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (URL: [Link])

-

Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University. (URL: [Link])

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. (URL: [Link])

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI. (URL: [Link])

-

Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PubMed Central. (URL: [Link])

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. (URL: [Link])

- Mass Spectrometry: Fragmentation. [Source Name]. (URL: not provided)

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. (URL: [Link])

-

Exploring the Fragmentation of Sodiated Species Involving Covalent‐Bond Cleavages for Metabolite Characterization. ResearchGate. (URL: [Link])

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 32955-21-8 | Ethyl 2-aminothiazole-5-carboxylate | Tetrahedron [thsci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. labproinc.com [labproinc.com]

- 5. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several clinically approved drugs.[1][2][3] This technical guide provides an in-depth exploration of the diverse biological activities associated with 2-aminothiazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR), mechanisms of action, and experimental methodologies crucial for harnessing the therapeutic potential of this versatile scaffold. The guide will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds, supported by quantitative data, detailed protocols, and visual representations of key biological pathways.

Table of Contents

-

Introduction: The Significance of the 2-Aminothiazole Core

-

Structural Features and Physicochemical Properties

-

Historical Perspective and Presence in Approved Drugs

-

-

Anticancer Activity: Targeting the Hallmarks of Cancer

-

Mechanism of Action: Kinase Inhibition

-

Case Study: Dasatinib - A Multi-Targeted Kinase Inhibitor

-

Structure-Activity Relationship (SAR) Insights for Anticancer Potency

-

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

-

Antimicrobial Properties: Combating Infectious Diseases

-

Mechanism of Action: Targeting Bacterial and Fungal Processes

-

SAR for Enhanced Antimicrobial Efficacy

-

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

-

Anti-inflammatory Effects: Modulation of Inflammatory Pathways

-

Mechanism of Action: COX Inhibition

-

Case Study: Meloxicam - A Preferential COX-2 Inhibitor

-

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

-

-

Neuroprotective and CNS Activities: Addressing Neurological Disorders

-

Mechanism of Action: Dopamine Agonism

-

Case Study: Pramipexole - A Dopamine Agonist for Parkinson's Disease

-

Experimental Protocol: Receptor Binding Assay

-

-

Synthesis of 2-Aminothiazole Derivatives

-

The Hantzsch Thiazole Synthesis: A Classic and Versatile Method

-

-

Future Directions and Concluding Remarks

-

References

Introduction: The Significance of the 2-Aminothiazole Core

The 2-aminothiazole scaffold is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with an amino group at the C2 position. This arrangement confers a unique set of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets.[4] Its relative ease of synthesis and the ability to introduce diverse substituents at various positions make it an attractive starting point for the design of new therapeutic agents.[5][6]

The significance of the 2-aminothiazole core is underscored by its presence in a wide array of approved drugs, demonstrating its therapeutic versatility.[2][7] Notable examples include the anticancer agent Dasatinib , the anti-inflammatory drug Meloxicam , the dopamine agonist Pramipexole , and numerous antibiotics.[3][7]

Anticancer Activity: Targeting the Hallmarks of Cancer

Derivatives of the 2-aminothiazole scaffold have demonstrated potent and selective inhibitory activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[8][9]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which 2-aminothiazole compounds exert their anticancer effects is through the inhibition of protein kinases.[10][11] Kinases are a large family of enzymes that play a critical role in cell signaling pathways, regulating processes such as cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. The 2-aminothiazole scaffold serves as a key pharmacophore in many kinase inhibitors, often by forming critical hydrogen bond interactions with the hinge region of the kinase's ATP-binding site.[4][12]

Case Study: Dasatinib - A Multi-Targeted Kinase Inhibitor

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[13][14] Its mechanism of action involves the inhibition of multiple kinases, most notably the BCR-ABL fusion protein, which is the hallmark of CML.[15][16] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, making it effective against imatinib-resistant mutations.[15][16] In addition to BCR-ABL, Dasatinib also inhibits other kinases, including the SRC family kinases, c-KIT, and PDGFRβ.[15][17]

Caption: Dasatinib's inhibition of BCR-ABL kinase.

Structure-Activity Relationship (SAR) Insights for Anticancer Potency

The anticancer activity of 2-aminothiazole derivatives can be significantly influenced by the nature and position of substituents on the thiazole ring and the 2-amino group.[18]

-

N-2 Position: Acylation or arylation at the 2-amino position is a common strategy to enhance potency. For instance, the introduction of substituted benzoyl groups at this position has led to compounds with significantly improved antitubercular activity, a principle that can be extrapolated to anticancer drug design.[18]

-

C-4 Position: The substituent at the C-4 position of the thiazole ring is often crucial for activity. In some series, a 2-pyridyl moiety at this position is a strict requirement for potency.[18]

-

C-5 Position: Modifications at the C-5 position can also modulate activity. For example, the introduction of appropriately sized substituents at the 4- and 5-positions can improve inhibitory activity and selectivity for certain enzymes.[19]

Table 1: Anticancer Activity of Representative 2-Aminothiazole Derivatives

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Dasatinib | K562 (Leukemia) | < 1 | [4] |

| Alpelisib | Breast Cancer | Clinically Approved | [8] |

| Compound 1d | H1299 (Lung Cancer) | 4.89 | [20] |

| Compound 1d | SHG-44 (Glioma) | 4.03 | [20] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.[4]

Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of a 2-aminothiazole inhibitor.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the target kinase, a specific peptide substrate, and ATP in a suitable buffer.

-

Compound Addition: The 2-aminothiazole test compound is added to the reaction mixture at various concentrations. A DMSO control is included.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay or radioisotope labeling.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Antimicrobial Properties: Combating Infectious Diseases

The 2-aminothiazole scaffold is a key component in many compounds exhibiting significant antibacterial and antifungal activities.[21][22][23]

Mechanism of Action: Targeting Bacterial and Fungal Processes

The antimicrobial mechanisms of 2-aminothiazole derivatives are diverse. Molecular docking studies suggest that they may act by inhibiting essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis.[23] For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi, has been proposed.[23]

SAR for Enhanced Antimicrobial Efficacy

The antimicrobial potency of 2-aminothiazole derivatives is highly dependent on their substitution patterns. Studies have shown that certain functionally substituted derivatives can be more potent than standard antibiotics like ampicillin and streptomycin against a range of bacterial strains.[22][23] For instance, trifluoromethoxy-substituted aminothiazoles and aminobenzothiazoles have demonstrated potent antimicrobial activity.[24]

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [25] |

| Piperazinyl derivative (121d) | Escherichia coli | 8 | [25] |

| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [25] |

| Compound 21 | Staphylococcus aureus strains | 2 - 4 | [24] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of 2-aminothiazole derivatives against a panel of bacterial and fungal strains.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: The 2-aminothiazole compound is serially diluted in a suitable growth medium in a microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Effects: Modulation of Inflammatory Pathways

Several 2-aminothiazole derivatives have demonstrated significant anti-inflammatory properties.[21]

Mechanism of Action: COX Inhibition

A key mechanism for the anti-inflammatory action of many 2-aminothiazole compounds is the inhibition of cyclooxygenase (COX) enzymes.[26][27] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[26][28]

Case Study: Meloxicam - A Preferential COX-2 Inhibitor

Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) that preferentially inhibits COX-2 over COX-1, particularly at lower therapeutic doses.[27][28] COX-2 is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and involved in maintaining the integrity of the gastrointestinal lining. The preferential inhibition of COX-2 is thought to contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[27]

Caption: Meloxicam's preferential inhibition of COX-2.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of 2-aminothiazole derivatives against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and arachidonic acid (substrate) are prepared.

-

Compound Incubation: The test compounds are pre-incubated with the enzymes at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin produced is measured using a suitable method, such as an enzyme immunoassay (EIA).

-

Data Analysis: IC50 values for both COX-1 and COX-2 are calculated to determine the potency and selectivity of the compounds.

Neuroprotective and CNS Activities: Addressing Neurological Disorders

The 2-aminothiazole scaffold is also present in drugs that target the central nervous system (CNS).

Mechanism of Action: Dopamine Agonism

In conditions like Parkinson's disease, there is a deficiency of the neurotransmitter dopamine in the brain.[29] Dopamine agonists are drugs that mimic the action of dopamine by directly stimulating dopamine receptors.[30]

Case Study: Pramipexole - A Dopamine Agonist for Parkinson's Disease

Pramipexole is a non-ergot dopamine agonist that has a high affinity for the D2 and D3 subtypes of dopamine receptors.[29][31] By stimulating these receptors in the striatum, it compensates for the lack of endogenous dopamine, thereby improving motor control in patients with Parkinson's disease.[29][32] It is also used to treat restless legs syndrome.[30]

Experimental Protocol: Receptor Binding Assay

Objective: To determine the affinity of 2-aminothiazole derivatives for specific CNS receptors, such as dopamine receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared.

-

Radioligand Binding: The membranes are incubated with a radiolabeled ligand that specifically binds to the receptor of interest, along with varying concentrations of the test compound.

-

Separation and Counting: The bound and free radioligand are separated, and the amount of bound radioactivity is measured.

-

Data Analysis: The Ki (inhibition constant) is calculated, which represents the affinity of the test compound for the receptor.

Synthesis of 2-Aminothiazole Derivatives

The Hantzsch Thiazole Synthesis: A Classic and Versatile Method

The Hantzsch thiazole synthesis is a widely used and versatile method for the preparation of 2-aminothiazole derivatives.[6] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.[6] The versatility of this method allows for the introduction of a wide range of substituents on the thiazole ring by varying the starting materials.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery [pubmed.ncbi.nlm.nih.gov]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cancerresearchuk.org [cancerresearchuk.org]

- 14. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]

- 15. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 16. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 17. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 18. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. tandfonline.com [tandfonline.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. drugs.com [drugs.com]

- 27. What is the mechanism of Meloxicam? [synapse.patsnap.com]

- 28. Meloxicam - Wikipedia [en.wikipedia.org]

- 29. nbinno.com [nbinno.com]

- 30. Pramipexole: MedlinePlus Drug Information [medlineplus.gov]

- 31. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]

- 32. Articles [globalrx.com]

A Technical Guide to Ethyl 2-aminothiazole-5-carboxylate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

Ethyl 2-aminothiazole-5-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its core 2-aminothiazole scaffold is considered a "privileged structure," frequently appearing in a multitude of biologically active compounds.[1][2] This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic protocol with mechanistic insights, and explores its critical applications, most notably as a key intermediate in the synthesis of kinase inhibitors like the anticancer drug Dasatinib.[3] This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences seeking a comprehensive technical understanding of this high-value chemical entity.

Physicochemical and Structural Properties

Ethyl 2-aminothiazole-5-carboxylate is most commonly handled in its free base form or as a hydrochloride salt for improved stability and handling. The hydrochloride salt (CAS 162849-96-9) is the primary subject of this guide, though properties of the free base (CAS 32955-21-8) are also provided for comparative reference.[4] The compound presents as a white to light brown crystalline powder.[5][6] Due to its low water solubility, careful consideration of solvent systems is critical for its use in reactions and assays.[7]

Table 1: Core Physicochemical Data

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Reference(s) |

| CAS Number | 162849-96-9 | 32955-21-8 | [4] |

| Molecular Formula | C₆H₉ClN₂O₂S | C₆H₈N₂O₂S | [4] |

| Molecular Weight | 208.66 g/mol | 172.20 g/mol | [4] |

| Appearance | - | White to yellow or light brown crystal/powder | [5][6] |

| Melting Point | - | 159-163 °C | |

| Solubility | - | Insoluble in water | [7] |

| Storage Conditions | Refrigerate (2-8°C) | Refrigerate (2-8°C) | [7] |

| SMILES | CCOC(=O)C1=CN=C(S1)N.Cl | CCOC(=O)c1cnc(N)s1 | [4] |

| InChI Key | SQNIBACOPWYWND-UHFFFAOYSA-N | VNZXERIGKZNEKB-UHFFFAOYSA-N | [4][8] |

Synthesis and Mechanistic Rationale

The construction of the 2-aminothiazole ring is most classically achieved via the Hantzsch thiazole synthesis.[1] This method involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For Ethyl 2-aminothiazole-5-carboxylate, a common and efficient laboratory-scale preparation starts with ethyl 3-ethoxyacrylate.[9]

This protocol describes a reliable method for synthesizing the free base, which can then be converted to the hydrochloride salt if desired.

Causality Behind Experimental Choices:

-

Step 1: The reaction is initiated at low temperature (-10 °C) to control the exothermic reaction of N-bromosuccinimide (NBS), a source of electrophilic bromine, with the electron-rich enol ether (ethyl 3-ethoxyacrylate). This selective α-bromination is crucial for creating the required α-halocarbonyl intermediate.

-

Step 2: The addition of thiourea introduces the key N-C-S backbone. The nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the bromine, and the amino group subsequently attacks the ester carbonyl in an intramolecular cyclization-condensation reaction to form the thiazole ring.

-

Step 3: Heating the mixture to 80 °C provides the necessary activation energy to drive the cyclization and dehydration, leading to the aromatic thiazole ring.

-

Step 4 & 5: The addition of ammonia neutralizes any acid byproducts, and the resulting paste is filtered to isolate the crude product. The final wash and drying steps yield the purified compound.[9]

Caption: Synthesis workflow for Ethyl 2-aminothiazole-5-carboxylate.

Step-by-Step Methodology:

-

In a suitable reaction vessel, dissolve ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL). Cool the solution to -10 °C using an appropriate cooling bath.[9]

-

Slowly add N-bromosuccinimide (19.6 g, 0.11 mol) to the cooled solution while maintaining the temperature below 0 °C. Stir the reaction mixture at room temperature for 1 hour.[9]

-

Add thiourea (7.6 g, 0.1 mol) to the mixture. Heat the reaction to 80 °C and maintain this temperature for 1 hour to ensure complete cyclization.[9]

-

After the reaction is complete, cool the solution to room temperature. Add aqueous ammonia (20 mL) to neutralize the solution, which will cause the product to precipitate.[9]

-

Stir the resulting paste for 10 minutes at room temperature, then collect the solid product by filtration.[9]

-

Wash the filter cake thoroughly with water and dry it under a vacuum to yield the final product, Ethyl 2-aminothiazole-5-carboxylate.[9]

Core Applications in Medicinal Chemistry and Drug Development

The 2-aminothiazole motif is a cornerstone in drug design due to its ability to form key hydrogen bonds and other interactions with a wide range of biological targets.[10][11] This has led to its incorporation into numerous clinically relevant molecules.[2]

The most prominent application of Ethyl 2-aminothiazole-5-carboxylate is as a key starting material for the synthesis of Dasatinib , a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3] Dasatinib functions by targeting the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive leukemias, as well as other kinases like the SRC family.[2]

Derivatives of the 2-aminothiazole scaffold have demonstrated broad anticancer activity by inhibiting various other kinases crucial for cancer cell proliferation and survival, such as Aurora kinases, PI3K, and HSET (KIFC1).[2][12][13] The general mechanism involves the inhibitor competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrate proteins and halting the signaling cascade that promotes cell growth.

Caption: Conceptual diagram of competitive kinase inhibition by a 2-aminothiazole-based drug.

Beyond oncology, the 2-aminothiazole scaffold is integral to compounds with a wide array of pharmacological effects.[14] Its structural versatility allows for modifications that can tune its activity towards different targets.

-

Antimicrobial Agents: Numerous derivatives have been synthesized and screened for antibacterial and antifungal properties, showing promise against various pathogenic microbes.[10][14]

-

Anti-inflammatory Agents: The scaffold is present in molecules designed to modulate inflammatory pathways.[10][11]

-

Other Therapeutic Areas: Research has explored 2-aminothiazole derivatives for a range of other conditions, including use as antitubercular, antiviral, antidiabetic, and neuroprotective agents.[5][14] It is also used in the formulation of agrochemicals like fungicides and herbicides.[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7][15] Avoid contact with skin, eyes, and clothing.[15] Standard hygiene practices, such as washing hands after handling, should be strictly followed.[7]

-

Storage: The compound should be stored in a tightly sealed container under refrigerated conditions (2-8°C) to maintain its integrity.[7]

-

Hazards: The compound may cause skin, eye, and respiratory irritation.[15] Avoid ingestion and inhalation.[7]

Conclusion

This compound is more than a simple chemical intermediate; it is a foundational element in the discovery of new medicines. Its robust and scalable synthesis, combined with the proven biological activity of its derivatives, solidifies its importance for researchers in medicinal chemistry. From its central role in the creation of life-saving cancer drugs like Dasatinib to its potential in developing new antimicrobial and anti-inflammatory therapies, this compound will undoubtedly continue to be a subject of intense scientific and pharmaceutical interest.

References

-

Khalifa M. E.: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. 1

-

Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 14

-

El-Gamal, M. I., & Oh, C. H. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. 2

-

El-Naggar, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 10

-

ChemicalBook. Ethyl 2-aminothiazole-5-carboxylate synthesis. ChemicalBook. 9

-

Fisher Scientific. (2024). Safety Data Sheet: Ethyl 2-aminothiazole-5-carboxylate. Fisher Scientific. 7

-

Molbase. This compound 162849-96-9 wiki. Molbase. 4

-

El-Naggar, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). 11

-

MedChemExpress. Ethyl 2-aminothiazole-5-carboxylate | Biochemical Reagent. MedChemExpress. 16

-

CymitQuimica. This compound. CymitQuimica. 17

-

Li, J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC. 3

-

Punagri. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier. Punagri. 18

-

Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-Aminothiazole-5-carboxylic acid. Acros Organics. 15

-

BLD Pharm. 32955-21-8|Ethyl 2-aminothiazole-5-carboxylate. BLD Pharm. 19

-

ChemicalBook. Ethyl 2-aminothiazole-5-carboxylate Chemical Properties,Uses,Production. ChemicalBook. 5

-

Ambeed. Ethyl 2-aminothiazole-5-carboxylate. Ambeed.com. 8

-

ChemicalBook. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum. ChemicalBook. 20

-

Sigma-Aldrich. Ethyl 2-aminothiazole-5-carboxylate 97%. Sigma-Aldrich.

-

Wijayakumara, D., et al. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell-Permeable Probes. Journal of Medicinal Chemistry. 12

-

Thermo Fisher Scientific. Ethyl 2-aminothiazole-5-carboxylate, 97%. Thermo Scientific Chemicals. 21

-

Chem-Impex. Ethyl 2-Aminothiazole-5-carboxylate. Chem-Impex. 6

-

Sharma, R., & Kumar, R. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances.

-

ChemicalBook. 32955-21-8(Ethyl 2-aminothiazole-5-carboxylate) Product Description. ChemicalBook. 22

-

El-Naggar, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). 13

-

Chemsrc. Ethyl 2-aminothiazole-5-carboxylate | CAS#:32955-21-8. Chemsrc. 23

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. guidechem.com [guidechem.com]

- 5. Ethyl 2-aminothiazole-5-carboxylate | 32955-21-8 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.es [fishersci.es]

- 8. Ethyl 2-aminothiazole-5-carboxylate | Thiazoles | Ambeed.com [ambeed.com]

- 9. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. fishersci.com [fishersci.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound [cymitquimica.com]

- 18. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]

- 19. bldpharm.com [bldpharm.com]

- 20. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum [chemicalbook.com]

- 21. Ethyl 2-aminothiazole-5-carboxylate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 22. 32955-21-8 CAS MSDS (Ethyl 2-aminothiazole-5-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 23. Ethyl 2-aminothiazole-5-carboxylate | CAS#:32955-21-8 | Chemsrc [chemsrc.com]

Introduction: The Foundational Importance of a Versatile Heterocycle

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-aminothiazole-5-carboxylate

Ethyl 2-aminothiazole-5-carboxylate is a heterocyclic compound of significant interest within the pharmaceutical and agrochemical industries.[1][2] Its rigid thiazole core, adorned with a reactive amine and an ethyl ester, renders it a versatile building block for the synthesis of complex bioactive molecules.[1][2] Notably, it serves as a key intermediate in the production of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy, as well as in the development of novel antidiabetic and antimicrobial agents.[3][4][5]

For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's physicochemical properties is not merely academic; it is a prerequisite for successful synthesis, formulation, and biological application. These properties govern critical parameters such as reaction kinetics, solubility, bioavailability, and stability. This guide provides a detailed examination of these core characteristics, grounded in established analytical protocols and field-proven insights, to empower scientists in leveraging this compound to its full potential.

Part 1: Core Molecular and Physical Characteristics

The identity and purity of a chemical entity begin with its fundamental properties. These parameters serve as the initial gatekeepers for quality control and provide a baseline for all subsequent experimental design.

| Property | Value | Source(s) |

| CAS Number | 32955-21-8 | [3][6][7] |

| Molecular Formula | C₆H₈N₂O₂S | [1][6][8] |

| Molecular Weight | 172.20 g/mol | [6][8][9] |

| Appearance | White to yellow or light brown crystal or powder | [1][3][7][10] |

| Melting Point | 157-166 °C | [6][7] |

| Boiling Point | 308.0±15.0 °C (Predicted) | [3] |

The melting point is a crucial indicator of purity. A sharp melting range, as cited by suppliers, typically suggests a high degree of sample purity. Any significant deviation or broadening of this range would necessitate further purification, such as recrystallization, before use in sensitive synthetic or biological assays. The predicted boiling point suggests the compound has low volatility under standard conditions.

Part 2: Aqueous Solubility Profile and Determination

Solubility is arguably one of the most critical physicochemical parameters in drug development, directly influencing a compound's dissolution rate and subsequent bioavailability.[11][12] Ethyl 2-aminothiazole-5-carboxylate is reported to be insoluble in water, a characteristic that presents challenges for formulation but also opportunities for specific delivery systems like suspensions.[3][10][13]

Causality in Solubility: Thermodynamic vs. Kinetic

It is essential to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system is at equilibrium. It is the gold standard for biopharmaceutical classification.[14][15]

-

Kinetic Solubility: Determined by adding a concentrated DMSO stock of the compound to an aqueous buffer, this measurement reflects the concentration at which the compound precipitates. It is a high-throughput method often used in early discovery to rank compounds but can overestimate true solubility.[11][12]

For robust drug development, determining the thermodynamic solubility is paramount.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The Shake-Flask method, established by Higuchi and Connors, remains the most reliable technique for determining the equilibrium solubility of sparingly soluble compounds.[14] This protocol is designed as a self-validating system by ensuring equilibrium is truly reached.

Methodology:

-

Preparation: Add an excess amount of Ethyl 2-aminothiazole-5-carboxylate to a series of vials containing the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions). Causality: An excess of solid material is critical to ensure that the final solution is saturated and in equilibrium with the solid phase.[14][16]

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. Causality: Extended agitation is necessary for sparingly soluble compounds to overcome kinetic barriers and reach true thermodynamic equilibrium. A 24-hour time point is a common starting point, but confirmation at 48 hours ensures equilibrium has been achieved.[15][16]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles. Causality: Incomplete removal of solid particles is a common source of error, leading to an overestimation of solubility. Centrifugation is more reliable than simple filtration for this purpose.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard calibration curve.[11][12]

-

Validation: The presence of undissolved solid must be visually confirmed in each vial at the end of the experiment to validate that the initial amount was indeed in excess.

Caption: Experimental Workflow for Shake-Flask Solubility Determination.

Part 3: Acidity and Dissociation Constant (pKa)

The pKa is a measure of the acidity of a molecule. For a compound with ionizable groups, like the 2-amino group on the thiazole ring, the pKa dictates its charge state at a given pH. This is critically important as the ionization state affects solubility, permeability, and target binding. The predicted pKa for Ethyl 2-aminothiazole-5-carboxylate is approximately 3.12.[13] This suggests the amino group is weakly basic.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[17] It involves monitoring the pH of a solution as a titrant is added incrementally.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure linearity and accuracy across the measurement range.[18]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water with a co-solvent if necessary due to low solubility) to a known concentration (e.g., 1 mM).[18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18] Causality: Constant ionic strength minimizes changes in activity coefficients, ensuring the measured pH changes are due solely to the acid-base reaction.

-

Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) before and during the titration. Causality: This removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weakly basic compounds.[18]

-

Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and begin adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a basic group). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point, where exactly half of the amino groups have been protonated.[19][20][21] At this point, [HA] = [A⁻], and the Henderson-Hasselbalch equation simplifies to pH = pKa.[19]

Caption: Workflow for Comprehensive Spectroscopic Characterization.

Part 5: Safety and Handling

According to safety data sheets, Ethyl 2-aminothiazole-5-carboxylate should be handled in accordance with good industrial hygiene and safety practices. [22]

-

Storage: The compound should be stored refrigerated at 2-8°C, protected from light and moisture, and preferably under an inert atmosphere. [3][6][10]* Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area to avoid inhalation of dust. [22][23]* Hazards: The compound is classified as an acute toxicant if swallowed and can cause skin and eye irritation. [24]

Conclusion

The physicochemical properties of Ethyl 2-aminothiazole-5-carboxylate—its defined melting point, low aqueous solubility, weak basicity, and distinct spectroscopic fingerprint—are foundational data points for any scientist working with this molecule. The experimental protocols detailed herein provide a robust framework for verifying these properties in-house, ensuring data integrity and reproducibility. By understanding the causality behind these characteristics and the methods used to measure them, researchers can better predict the behavior of this versatile intermediate in complex synthetic pathways and biological systems, accelerating the path from laboratory research to impactful application.

References

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

LibreTexts. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Chemistry LibreTexts. [Link]

-

Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

-

Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

How to calculate pKa. (n.d.). BYJU'S. [Link]

-

Determination of pKa's from titration curves. (n.d.). University of Wisconsin-La Crosse. [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). University of Colorado Boulder. [Link]

-

Smietana, M., et al. (2015). Development of Methods for the Determination of pKa Values. Spectroscopy Letters, 48(2), 81-93. [Link]

-

Ethyl 2-BOC-aminothiazole-5-carboxylate: Chemical Properties & Synthesis Importance. (n.d.). Hopax. [Link]

-

Nargund, L. V. G., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. [Link]

-

Shi, D., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry, 52(4), 1136-1142. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2016). IR Spectroscopy: 4 Practice Problems. Master Organic Chemistry. [Link]

-

Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42. [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]

-

Leah4sci. (2024). IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session. YouTube. [Link]

-

LibreTexts. (2022). Infrared Spectroscopy. Chemistry LibreTexts. [Link]

-

Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(2), 235-257. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]

- 3. Ethyl 2-aminothiazole-5-carboxylate | 32955-21-8 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 2-氨基噻唑-5-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. H31769.03 [thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ethyl 2-aminothiazole-5-carboxylate | Thiazoles | Ambeed.com [ambeed.com]

- 10. Ethyl 2-Aminothiazole-5-carboxylate | 32955-21-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. 32955-21-8 CAS MSDS (Ethyl 2-aminothiazole-5-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. scispace.com [scispace.com]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 20. byjus.com [byjus.com]

- 21. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 22. fishersci.es [fishersci.es]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.fr [fishersci.fr]

Ethyl 2-aminothiazole-5-carboxylate hydrochloride as a biochemical reagent

An In-depth Technical Guide to Ethyl 2-aminothiazole-5-carboxylate Hydrochloride: A Versatile Scaffold in Modern Biochemical Research

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and biochemical research. While often utilized as its free base, the hydrochloride salt offers distinct advantages in terms of stability and handling. This guide provides an in-depth exploration of its chemical properties, synthesis, and, most critically, its application as a versatile scaffold for the development of novel therapeutic agents. We will delve into its role in the synthesis of kinase inhibitors, antivirals, and other biologically active molecules, supported by mechanistic insights and detailed experimental considerations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.

Introduction: The Significance of the 2-Aminothiazole Moiety

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in a variety of hydrogen bonding interactions with biological targets. This compound serves as a key starting material for accessing this important chemical space, providing a reactive handle for further chemical modifications.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.

| Property | Value | Source |

| Molecular Formula | C6H9ClN2O2S | PubChem |

| Molecular Weight | 208.67 g/mol | PubChem |

| Appearance | Off-white to yellow crystalline powder | N/A |

| Solubility | Soluble in DMSO and methanol. | N/A |

| Storage | Store at 2-8°C, protected from light and moisture. | N/A |

Note: The hydrochloride salt enhances the compound's stability and solubility in certain polar solvents compared to its free base form.

Synthesis and Purification

The synthesis of Ethyl 2-aminothiazole-5-carboxylate typically proceeds via the Hantzsch thiazole synthesis. This classic method involves the condensation of a thiourea with an α-haloketone.

General Synthetic Workflow

Caption: Hantzsch synthesis of this compound.

Step-by-Step Laboratory Protocol

-

Reaction Setup: To a solution of ethyl 2-chloro-3-oxopropanoate in ethanol, add an equimolar amount of thiourea.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product, Ethyl 2-aminothiazole-5-carboxylate, may precipitate and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent. The resulting precipitate is collected by filtration and dried under vacuum.

Applications in Biochemical Research and Drug Discovery

The true utility of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. The 2-amino group and the 5-carboxylate group provide orthogonal handles for chemical modification.

As a Scaffold for Kinase Inhibitors

The 2-aminothiazole core is a common feature in many kinase inhibitors. The amino group can be acylated or arylated to introduce substituents that interact with the hinge region of the kinase active site, a critical interaction for potent inhibition.

Caption: General workflow for developing kinase inhibitors.

In the Synthesis of Antiviral and Antimicrobial Agents

Derivatives of Ethyl 2-aminothiazole-5-carboxylate have shown promise as antiviral and antimicrobial agents. The thiazole ring can participate in π-π stacking and other non-covalent interactions with viral or bacterial proteins.

Case Study: Synthesis of a Hypothetical Bioactive Molecule

The following protocol outlines the synthesis of a hypothetical inhibitor targeting a fictitious enzyme, "Enzyme X," to illustrate the practical application of Ethyl 2-aminothiazole-5-carboxylate.

Experimental Protocol: Synthesis of "Inhibitor-123"

-

Amide Bond Formation: The 2-amino group of Ethyl 2-aminothiazole-5-carboxylate is first acylated with a specific acyl chloride (e.g., benzoyl chloride) in the presence of a non-nucleophilic base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).

-

Ester Hydrolysis: The ethyl ester at the 5-position is then hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

-

Purification: The final product, "Inhibitor-123," is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Perspectives

This compound is a foundational building block in medicinal chemistry. Its straightforward synthesis and the presence of two modifiable functional groups make it an invaluable tool for the generation of diverse chemical libraries for high-throughput screening. The continued exploration of new reactions and coupling partners for this scaffold will undoubtedly lead to the discovery of novel therapeutic agents with improved potency and selectivity. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this versatile reagent in their drug discovery endeavors.

References

-

PubChem Compound Summary for CID 131676, this compound. National Center for Biotechnology Information. ([Link])

The Therapeutic Promise of Aminothiazoles: A Technical Guide to Their Diverse Applications

Introduction: The Versatility of the Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This five-membered ring system, containing both sulfur and nitrogen atoms, serves as the foundational structure for a multitude of biologically active compounds with a wide spectrum of pharmacological effects.[1][2] Its structural versatility allows for diverse chemical modifications, leading to the development of derivatives with potent and selective activities against various therapeutic targets.[3] Notably, the 2-aminothiazole core is present in several clinically approved drugs, including the anticancer agent dasatinib and the anti-inflammatory drug meloxicam, underscoring its therapeutic relevance.[1][4]

This technical guide provides an in-depth exploration of the potential therapeutic applications of aminothiazole derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind their mechanisms of action in key disease areas, present detailed experimental protocols for their evaluation, and summarize key preclinical data to offer a comprehensive resource for advancing research in this promising field.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Aminothiazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers.[1] Their antitumor effects are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[5]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of aminothiazole derivatives is frequently mediated through the inhibition of various protein kinases that are crucial for tumor growth and progression.[4] Additionally, these compounds can trigger programmed cell death, or apoptosis, in cancer cells.

Kinase Inhibition: The 2-aminothiazole scaffold is a key pharmacophore in numerous kinase inhibitors.[6] A prime example is Dasatinib , a potent multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[7] Dasatinib's structure features a central 2-aminothiazole ring, which is crucial for its binding to the ATP-binding pocket of kinases like BCR-ABL and Src family kinases, thereby inhibiting their activity and downstream signaling.[7][8]

Beyond well-established drugs, novel aminothiazole derivatives have been developed to target other kinases implicated in cancer, such as:

-

Aurora Kinases: These are essential for mitotic progression, and their overexpression is linked to various cancers. Certain 2-aminothiazole derivatives have shown promising inhibitory activity against Aurora kinases A and B.[9]

-

Casein Kinase 2 (CK2): This kinase is involved in pro-survival and anti-apoptotic signaling. Allosteric inhibitors based on the 2-aminothiazole scaffold have been identified that can induce apoptosis in cancer cells.[10]

-

Glycogen Synthase Kinase 3β (GSK-3β): This kinase plays a role in regulating NF-κB activity, which is involved in cancer cell survival. Thiazole-containing compounds have been investigated as GSK-3β inhibitors.

Induction of Apoptosis: Many aminothiazole derivatives exert their anticancer effects by inducing apoptosis.[11] This can be achieved through various mechanisms, including:

-

Modulation of Bcl-2 Family Proteins: Some derivatives can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, shifting the balance towards cell death.[1][12]

-

Caspase Activation: The apoptotic cascade often culminates in the activation of caspases. Aminothiazole compounds have been shown to induce the cleavage and activation of key executioner caspases like caspase-3.[1][12]

-

Cell Cycle Arrest: In addition to apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G1 or G0/G1 phase.[1][6]

Below is a diagram illustrating the key anticancer mechanisms of aminothiazole derivatives.

Neuroprotective Mechanisms of Aminothiazole Derivatives.

Quantitative Data: Acetylcholinesterase Inhibition

| Compound | AChE IC50 | Reference |

| Compound 3e | 0.5 µM | [13] |

| Compound 2j | 0.03 µM | [14] |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a colorimetric assay used to measure AChE activity and inhibition. [15][16] Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Tris-HCl buffer (pH 8.0)

-

Aminothiazole derivative (test compound)

-

96-well plate

-

Microplate reader

Step-by-Step Methodology:

-

Reagent Preparation: a. Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

-

Assay Setup: a. In a 96-well plate, add buffer, DTNB, the aminothiazole derivative at various concentrations, and the AChE enzyme solution. [16] b. Include a control without the inhibitor.

-

Reaction Initiation: a. Start the reaction by adding the ATCI substrate to all wells.

-

Absorbance Measurement: a. Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. [16]5. Data Analysis: a. Calculate the rate of reaction for each concentration. b. Determine the percentage of inhibition for each concentration relative to the control. c. Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Conclusion and Future Perspectives

The 2-aminothiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities of its derivatives, ranging from anticancer and antimicrobial to neuroprotective effects, highlight the significant potential of this chemical class. The ability to readily modify the core structure allows for the fine-tuning of activity and selectivity, paving the way for the design of next-generation drugs with improved efficacy and safety profiles. Future research should focus on further elucidating the structure-activity relationships of these compounds, optimizing their pharmacokinetic properties, and advancing the most promising candidates into preclinical and clinical development.

References

-

Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(6), 469-485. [Link]

-

ResearchGate. (n.d.). (A) Chemical structure of dasatinib 2-amino-1,3-thiazole-5-carboxylic... [Link]

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

-

Golub, A. G., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 213, 113168. [Link]

-

Smetanina, K., et al. (2023). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. International Journal of Molecular Sciences, 24(20), 15050. [Link]

-

Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287-44311. [Link]

-

Kumar, A., et al. (2016). Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5536-5541. [Link]

-

Finiuk, N. S., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal, 91(2), 56-65. [Link]

-

Weigent, D. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50812. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

-

International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

-

LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

National Center for Biotechnology Information. (n.d.). Dasatinib. PubChem Compound Database. [Link]

-

ResearchGate. (2023). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. [Link]

-

ResearchGate. (n.d.). A, two-dimensional structure of dasatinib. The atom numbering within... [Link]

-

National Center for Biotechnology Information. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

-

ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. [Link]

-

National Center for Biotechnology Information. (2024). Therapeutic Contribution of Tau-Binding Thiazoloflavonoid Hybrid Derivatives Against Glioblastoma Using Pharmacological Approach in 3D Spheroids. [Link]

-

YouTube. (2020). Agar well diffusion assay. [Link]

-

ACS Publications. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. [Link]

-

Taylor & Francis Online. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. [Link]

-

ACS Publications. (2024). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. [Link]

-

ResearchGate. (n.d.). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. [Link]

-

ResearchGate. (n.d.). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

-

Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]

-

National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

National Center for Biotechnology Information. (n.d.). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. [Link]

-

PubMed. (2023). Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents. [Link]

-

PubMed. (2024). Design, synthesis and evaluation of aminothiazole derivatives as potential anti-Alzheimer's candidates. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]